molecular formula C20H22N4O4S2 B2957969 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide CAS No. 333747-25-4

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2957969
CAS No.: 333747-25-4
M. Wt: 446.54
InChI Key: NUXXDTQFJFCQCC-UHFFFAOYSA-N
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Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase) Source . CSF1R signaling is a critical pathway for the survival, proliferation, and differentiation of macrophages and osteoclasts. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of CSF1R in various physiological and pathological contexts. Its primary research applications include the study of tumor microenvironments, as tumor-associated macrophages often promote cancer progression and are dependent on CSF1R signaling Source . Furthermore, it is used in models of inflammatory diseases and bone remodeling disorders, such as rheumatoid arthritis and osteoporosis, where modulating macrophage and osteoclast activity is therapeutically relevant. By specifically blocking CSF1R autophosphorylation and downstream signaling, this inhibitor enables researchers to dissect the functional contributions of this pathway in vitro and in vivo, providing critical insights for immunology and oncology research.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-4-18-22-23-20(29-18)24-30(26,27)17-11-7-15(8-12-17)21-19(25)14-5-9-16(10-6-14)28-13(2)3/h5-13H,4H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXXDTQFJFCQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react 5-ethyl-1,3,4-thiadiazole-2-amine with chlorosulfonic acid to introduce the sulfamoyl group. Subsequently, the resulting intermediate is coupled with 4-isopropoxybenzamide under suitable reaction conditions, such as the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions at different positions of the thiadiazole ring or the benzamide moiety can yield a variety of analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its derivatives may also serve as lead compounds for drug discovery.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for further development into therapeutic drugs.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in the development of new industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and the sulfamoyl group are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Heterocycle Substituents Key Properties Reference
Target Compound Thiadiazole 5-ethyl, sulfamoyl, isopropoxy High lipophilicity (estimated LogP ~3.0)
N-Acetylsulfaethidole () Thiadiazole 5-ethyl, acetamide LogP = 3.08; moderate solubility
NSC719392 () Thiadiazole 3,5-dinitrobenzamide XLogP3 = 2.2; high polarity
Imidazole derivative () Imidazole Chlorofluorophenyl Anticancer activity (cervical)

Key Insights :

  • Thiadiazole vs. Imidazole : Thiadiazole derivatives (e.g., ) exhibit higher metabolic stability due to sulfur content, whereas imidazole analogs () show stronger anticancer activity, likely due to nitrogen-rich aromatic interactions .

Sulfonamide Bridge and Tautomerism

Compounds with sulfamoyl linkages (e.g., 's triazoles) often exhibit tautomerism. For example, 1,2,4-triazole-thione tautomers stabilize via intramolecular hydrogen bonding, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) . The target compound’s sulfamoyl group may similarly resist tautomeric shifts, favoring a thione form, as seen in ’s derivatives .

Antimicrobial and Antifungal Activity

Compound Type Activity Mechanism Insights Reference
Target Compound (Thiadiazole) Potential broad-spectrum Sulfamoyl group disrupts folate synthesis
Imidazole-sulfonamide () Antifungal (C. albicans) Benzamide and imidazole synergy
Pyrazole-triazine () Antibacterial (E. coli) Sulfonamide with pyrazole enhances membrane penetration

Comparison : The target compound’s ethyl-thiadiazole group may improve Gram-negative activity compared to methyl substituents (cf. ’s sulfisoxazole derivatives) .

Anticancer Potential

  • Imidazole Derivatives (): Exhibit IC₅₀ < 10 μM against cervical cancer via apoptosis induction .
  • Target Compound : The isopropoxy group may enhance DNA intercalation or kinase inhibition, though nitro groups () could offer higher cytotoxicity at the expense of selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Acetylsulfaethidole () NSC719392 ()
Molecular Weight ~450 g/mol (estimated) 326.4 g/mol 478.5 g/mol
LogP ~3.0 3.08 2.2
Hydrogen Bond Acceptors 10 8 11
Topological PSA ~140 Ų 137.67 Ų 229 Ų

Implications : Higher LogP in the target compound suggests better blood-brain barrier penetration than NSC719392 but may require formulation adjustments for solubility .

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a phenyl moiety. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 356.42 g/mol. The structure includes a 1,3,4-thiadiazole ring, known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight356.42 g/mol
CAS NumberNot specified
Boiling PointNot available
Melting PointNot available
LogP3.08650

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often lower than standard antibiotics . Specifically, studies have demonstrated that modifications to the thiadiazole ring can enhance antibacterial activity by altering the compound's interaction with microbial targets .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the sulfonamide group is believed to play a crucial role in enhancing the anticancer activity by facilitating interactions with specific cellular pathways.

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in reducing inflammation. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity makes them potential candidates for developing new anti-inflammatory drugs.

The mechanism of action for compounds like this compound typically involves enzyme inhibition and interference with cellular signaling pathways. For example, molecular docking studies have indicated that such compounds can effectively bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study on substituted thiadiazoles demonstrated their effectiveness against Phytophthora infestans, showing an EC50 value significantly lower than that of conventional treatments .
  • Anticancer Activity : Research indicated that certain thiadiazole compounds could induce apoptosis in human cancer cell lines through mitochondrial pathways .
  • Anti-inflammatory Research : A recent study highlighted the ability of thiadiazole derivatives to inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .

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